molecular formula C13H15NO3 B11762814 6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B11762814
M. Wt: 233.26 g/mol
InChI Key: APDMWUCFJHZORP-UHFFFAOYSA-N
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Description

6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique structure where an isobenzofuran ring is fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis method is efficient and yields high amounts of the desired spiro-isobenzofuran compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and substituted spiro-isobenzofuran compounds.

Scientific Research Applications

6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one stands out due to its specific combination of an isobenzofuran ring and a piperidine ring, which imparts unique chemical and biological properties

Biological Activity

6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS No. 22048-13-1) is a synthetic compound that belongs to a class of spiro compounds featuring a unique bicyclic structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article reviews the available literature concerning its biological activity, synthesis, and structure-activity relationships.

The molecular formula of this compound is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of 233.26 g/mol. Its structure consists of a piperidine ring fused with an isobenzofuran moiety, contributing to its unique pharmacological profile.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of spiro compounds have been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various animal models. A study demonstrated that certain spiro compounds can reduce edema and pain in carrageenan-induced paw edema models, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of spiro compounds have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that these compounds can inhibit reactive oxygen species (ROS) production and promote neuronal survival under stress conditions. For example, this compound was found to protect PC12 cells from oxidative stress-induced apoptosis .

Anticancer Activity

Several studies have investigated the anticancer potential of spiro compounds. The compound has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. In particular, it has shown promise against breast cancer cells by inhibiting proliferation and inducing cell death at micromolar concentrations .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group at the 6-position enhances lipophilicity and may facilitate better interaction with biological targets. Studies suggest that modifications on the piperidine ring can significantly influence the potency and selectivity of these compounds against specific biological pathways .

Case Studies

Study Objective Findings
Study 1Anti-inflammatory effectsDemonstrated reduction in edema in animal models with a significant decrease in pro-inflammatory cytokines .
Study 2Neuroprotective effectsShowed protection against oxidative stress in PC12 cells with reduced ROS levels .
Study 3Anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-methoxyspiro[2-benzofuran-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)13(17-12(10)15)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3

InChI Key

APDMWUCFJHZORP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC23CCNCC3

Origin of Product

United States

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